4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde
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Overview
Description
4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a bromophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with tetrahydropyran under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
- 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-methanol
- 2-(4-Bromophenoxy)tetrahydro-2H-pyran
Comparison: 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its carboxylic acid or alcohol counterparts. The aldehyde group also provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H13BrO2 |
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Molecular Weight |
269.13 g/mol |
IUPAC Name |
4-(4-bromophenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 |
InChI Key |
AYZRUUZEHRPMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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